molecular formula C15H25NO3S B2991180 N-(3-hydroxy-4,4-dimethylpentyl)-1-(3-methylphenyl)methanesulfonamide CAS No. 1396782-72-1

N-(3-hydroxy-4,4-dimethylpentyl)-1-(3-methylphenyl)methanesulfonamide

Cat. No.: B2991180
CAS No.: 1396782-72-1
M. Wt: 299.43
InChI Key: URLUJKKSXIQAAT-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4,4-dimethylpentyl)-1-(3-methylphenyl)methanesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research. The structure features a methanesulfonamide group linked to a 3-methylphenyl ring and a 3-hydroxy-4,4-dimethylpentyl chain. This specific molecular architecture, incorporating a sulfonamide functional group and a branched hydrophobic chain with a polar hydroxyl terminus, is commonly investigated for its potential to modulate biological activity. Compounds with sulfonamide moieties are frequently explored as enzyme inhibitors or for their receptor-binding properties in pharmacological studies. The presence of the hydroxy and dimethyl groups on the pentyl chain can influence the compound's overall lipophilicity and solubility, which are critical parameters for pharmacokinetic profiling. Researchers may utilize this compound as a synthetic intermediate, a building block for the preparation of more complex molecules, or as a standard in analytical method development. It is supplied for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening. This product is intended for research use only and is not intended for diagnostic or therapeutic use. Handle with care in a laboratory setting following appropriate safety protocols.

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3S/c1-12-6-5-7-13(10-12)11-20(18,19)16-9-8-14(17)15(2,3)4/h5-7,10,14,16-17H,8-9,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLUJKKSXIQAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCCC(C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-hydroxy-4,4-dimethylpentyl)-1-(3-methylphenyl)methanesulfonamide is a synthetic compound with potential applications in various biological contexts. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse research findings.

  • Chemical Formula : C15H25NO3S
  • Molecular Weight : 299.43 g/mol
  • CAS Number : 1396792-26-9

Synthesis Methods

The synthesis typically involves the reaction of 3-hydroxy-4,4-dimethylpentanol with methanesulfonyl chloride in the presence of a base like triethylamine under anhydrous conditions. Purification can be achieved through recrystallization or column chromatography.

This compound exhibits various biological activities:

  • Protein Tyrosine Phosphatase Inhibition : It has been noted for its ability to inhibit protein tyrosine phosphatases (PTPases), which are crucial in regulating cellular processes such as growth and differentiation. This inhibition may contribute to therapeutic effects in diseases where PTPases are dysregulated .
  • PPAR Activation : The compound may also influence peroxisome proliferator-activated receptors (PPARs), which play significant roles in metabolic regulation and inflammation. Activation of PPARα has been linked to beneficial effects in metabolic disorders such as diabetes .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Growth : Research indicates that compounds with similar structures have shown efficacy in promoting apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanisms involve modulation of signaling pathways associated with cell survival and proliferation .
  • Neuroprotective Effects : In animal models, compounds structurally related to this compound have demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative diseases .
  • Anti-inflammatory Properties : Studies have highlighted the anti-inflammatory effects of related sulfonamide compounds, which may be relevant for treating conditions such as rheumatoid arthritis and colitis. These effects are often mediated through the inhibition of pro-inflammatory cytokines .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
Protein Tyrosine Phosphatase InhibitionModulates cell growth and differentiation
PPAR ActivationImproves metabolic function in diabetic models
Cancer Cell ApoptosisInduces cell death in breast and colon cancer cells
NeuroprotectionProtects against neuronal damage in animal models
Anti-inflammatoryReduces cytokine levels in inflammatory conditions

Comparison with Similar Compounds

Table 1: Molecular and Physicochemical Properties of Selected Methanesulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
N-(3-methylphenyl)methanesulfonamide C₉H₁₁NO₂S 197.25 3-methylphenyl Vibrational transitions studied via DFT
N-(4-fluorophenyl)methanesulfonamide C₇H₈FNO₂S 189.21 4-fluorophenyl Crystal structure reported
N-(3-hydroxy-4,4-dimethylpentyl)-...* C₁₅H₂₅NO₃S 299.43 3-hydroxy-4,4-dimethylpentyl Hypothesized enhanced solubility
N-[3-((1,4-diazepan-1-yl)methyl)phenyl]... C₁₃H₂₁N₃O₂S 283.39 3-(1,4-diazepanyl)methylphenyl Antimicrobial activity explored

*Note: Data for the target compound are inferred based on structural analogs.

  • Aromatic vs. Aliphatic Substitutions : The 3-methylphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., 4-fluoro in CICPIO ), which reduce electron density and may alter reactivity. The branched 3-hydroxy-4,4-dimethylpentyl chain likely enhances hydrophilicity compared to purely aromatic derivatives .
  • Crystallinity : N-(4-fluorophenyl)methanesulfonamide exhibits defined crystal structures stabilized by hydrogen bonding, whereas the target compound’s hydroxyalkyl group may introduce additional hydrogen-bonding sites .

Computational and Spectroscopic Comparisons

  • Vibrational Analysis : N-(3-methylphenyl)methanesulfonamide exhibits distinct IR and Raman peaks at 1130 cm⁻¹ (S=O stretching) and 1590 cm⁻¹ (C=C aromatic), which differ from N-(2-methylphenyl) analogs due to substituent positioning .
  • DFT Studies : The 3-methylphenyl group in related compounds shows a planar conformation with the methanesulfonamide moiety, optimizing π-π stacking interactions in protein binding .

Q & A

Q. What are the optimal synthetic routes for N-(3-hydroxy-4,4-dimethylpentyl)-1-(3-methylphenyl)methanesulfonamide?

Methodological Answer: Synthesis typically involves coupling a sulfonyl chloride derivative with an amine precursor. For example, analogous methanesulfonamide compounds are synthesized via nucleophilic substitution, where 3-methylbenzenesulfonyl chloride reacts with a hydroxylalkylamine intermediate in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Reaction conditions (e.g., reflux in ethanol or dichloromethane) and purification via silica gel column chromatography (using gradients of CH₂Cl₂:MeOH:NH₃) are critical for yield optimization .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer: Key characterization techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretching at ~1150–1350 cm⁻¹, hydroxyl O-H stretches at ~3200–3600 cm⁻¹) .
  • NMR spectroscopy : ¹H/¹³C NMR resolves substituent effects (e.g., aryl protons at δ 6.8–7.6 ppm, methyl groups at δ 1.2–1.5 ppm) .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
  • HPLC/UV-Vis : Purity assessment and λmax determination (e.g., aromatic π→π* transitions near 255 nm) .

Q. What are the key considerations for its purification and stability during storage?

Methodological Answer: Purification often employs column chromatography with silica gel and solvent gradients (e.g., CH₂Cl₂:MeOH:NH₃) to isolate polar byproducts . Stability is enhanced by storing the compound at -20°C in anhydrous conditions, as moisture and light can degrade sulfonamide bonds .

Advanced Research Questions

Q. How can density functional theory (DFT) predict its electronic properties and reactivity?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potentials. For example:

  • HOMO-LUMO gaps : Predict charge-transfer behavior (e.g., gaps <4 eV suggest redox activity) .
  • Solvent effects : Polarizable continuum models (PCM) simulate solvation energies for reaction feasibility .
  • Vibrational frequencies : Match computed IR spectra to experimental data for structural validation .

Q. What strategies resolve conflicting spectroscopic or computational data for this compound?

Methodological Answer: Contradictions between experimental and theoretical results require:

  • Basis set refinement : Higher-level basis sets (e.g., cc-pVTZ) improve orbital accuracy .
  • Conformational sampling : Molecular dynamics (MD) simulations identify dominant conformers affecting NMR/IR spectra .
  • Cross-validation : Correlate multiple techniques (e.g., X-ray crystallography for absolute configuration) .

Q. How can structure-activity relationship (SAR) studies assess its potential bioactivity?

Methodological Answer: SAR strategies include:

  • Functional group modulation : Substitute the 3-methylphenyl or hydroxyalkyl groups to test antimicrobial or receptor-binding activity .
  • Docking simulations : Target-specific proteins (e.g., NMDA receptors) to predict binding affinities .
  • In vitro assays : Measure IC₅₀ values against cell lines or enzymes (e.g., cyclooxygenase for anti-inflammatory potential) .

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